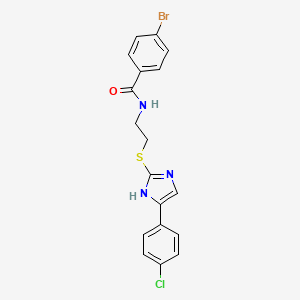

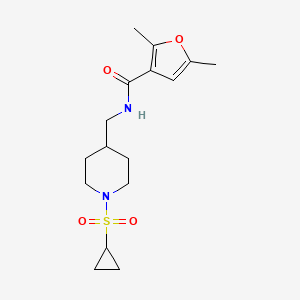

![molecular formula C23H28ClN5O2 B3007379 1-[4-(4-chlorophenyl)piperazino]-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-1-ethanone CAS No. 1251694-16-2](/img/structure/B3007379.png)

1-[4-(4-chlorophenyl)piperazino]-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of reductive amination methods . For instance, the synthesis of piperazine derivatives has been achieved through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Anticancer Research

Piperazine derivatives have been extensively studied for their potential anticancer properties. They are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and notably anticancer effects . The compound could be explored for its efficacy against various cancer types.

Antimicrobial Applications

Due to their structural versatility, piperazine derivatives are also researched for their antimicrobial properties. This includes potential use in developing new antibiotics or antiseptics that can combat resistant strains of bacteria .

Pharmacokinetic Optimization

The piperazine moiety is commonly used to optimize the pharmacokinetic properties of pharmaceuticals. It serves as a basic and hydrophilic group that can enhance the bioavailability and distribution of drugs within the body .

Reagent in Organic Synthesis

In scientific research, piperazine is utilized as a reagent for the preparation of various organic compounds due to its ability to form stable crystalline salts . This property could be leveraged in synthesizing new chemical entities or intermediates.

Scaffold for Drug Development

The piperazine structure serves as a scaffold to arrange pharmacophoric groups in the proper position for interaction with target macromolecules. This makes it valuable in the design and development of new drugs .

Catalyst in Polymerization

Piperazine derivatives have been reported to act as catalysts in ring-opening polymerization (ROP), which is a method used to create polymers . This application could be significant in materials science and engineering.

Future Directions

Future research could focus on linking piperazine with 1-(4-chlorophenyl)cyclopropanecarboxylic acid through an amide bond, as this has been suggested to couple two bioactive molecules . Further studies could also explore the potential therapeutic applications of this compound, given the wide range of biological activities exhibited by piperazine derivatives .

properties

IUPAC Name |

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)pyrazol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN5O2/c24-18-5-7-19(8-6-18)26-11-13-27(14-12-26)22(30)16-29-21(15-20(25-29)17-3-4-17)23(31)28-9-1-2-10-28/h5-8,15,17H,1-4,9-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSAMGMUNGHOTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=NN2CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-chlorophenyl)piperazino]-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-1-ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

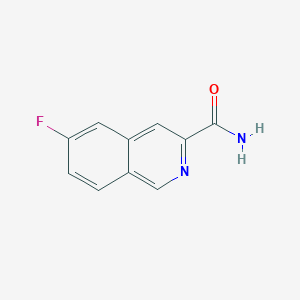

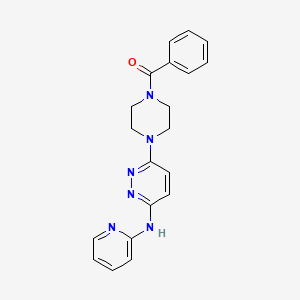

![[6-(Oxan-4-yl)pyrimidin-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B3007296.png)

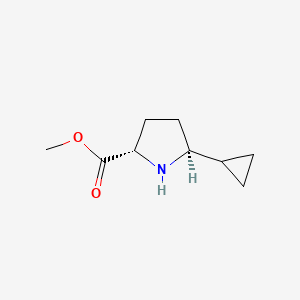

![Tert-butyl 2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B3007297.png)

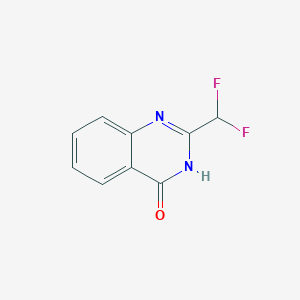

![5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide](/img/structure/B3007311.png)

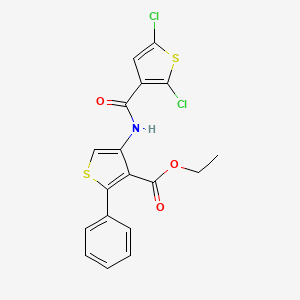

![Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3007314.png)

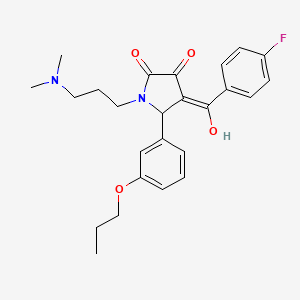

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B3007318.png)

![3,5-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3007319.png)